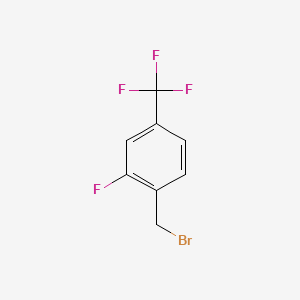

2-Fluoro-4-(trifluoromethyl)benzyl bromide

Description

Significance of Fluorinated Benzyl (B1604629) Bromides as Synthetic Building Blocks

Fluorinated benzyl bromides are a class of organic compounds that have garnered considerable attention as versatile synthetic intermediates. Their utility stems from the presence of the benzyl bromide moiety, which is an excellent electrophile for nucleophilic substitution reactions. The incorporation of fluorine atoms into the aromatic ring further enhances their utility by modulating the electronic properties and reactivity of the molecule.

The introduction of fluorine can significantly impact the physiological properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. nih.gov Consequently, fluorinated building blocks are extensively used in the development of pharmaceuticals and agrochemicals. For instance, compounds containing fluorinated benzyl moieties are integral to the synthesis of various therapeutic agents, including treatments for neurological disorders and infectious diseases. epa.gov

Overview of Research Trajectories for 2-Fluoro-4-(trifluoromethyl)benzyl bromide and Analogous Systems

While specific research focusing exclusively on this compound is somewhat limited in publicly available literature, the research trajectories of its isomers and analogous systems provide a clear indication of its potential applications. A notable analogue, 4-Fluoro-2-(trifluoromethyl)benzyl bromide, has been extensively utilized as a building block in various fields. sigmaaldrich.comchemimpex.com

Pharmaceutical and Agrochemical Synthesis: The primary application of these compounds lies in the synthesis of bioactive molecules. The 4-fluoro-2-(trifluoromethyl)benzyl moiety has been incorporated into a range of pharmaceutical candidates and agrochemicals. sigmaaldrich.com Its role is often to introduce a fluorinated substituent that can enhance the efficacy and pharmacokinetic profile of the final product.

Materials Science: In the realm of materials science, fluorinated benzyl bromides are employed in the synthesis of advanced polymers and coatings. The presence of fluorine can impart desirable properties such as increased thermal stability and chemical resistance to these materials. sigmaaldrich.com

Due to the similar substitution pattern, it is reasonable to infer that this compound would find applications in similar areas, serving as a valuable precursor for novel pharmaceuticals, agrochemicals, and functional materials.

Impact of Fluorine and Trifluoromethyl Substitution on Benzylic Reactivity in Organic Synthesis

The reactivity of the benzylic carbon in benzyl bromides is significantly influenced by the nature and position of substituents on the aromatic ring. In the case of this compound, both the fluorine atom and the trifluoromethyl group are strongly electron-withdrawing.

The trifluoromethyl group, in particular, is one of the most electron-withdrawing groups in organic chemistry and is known to increase the metabolic stability of drug candidates. googleapis.com This electron-withdrawing nature has a dual effect on the benzylic reactivity. On one hand, it can destabilize the developing positive charge in an SN1-type reaction mechanism, thereby slowing down this pathway. On the other hand, it can make the benzylic carbon more electrophilic and susceptible to attack by nucleophiles in an SN2-type reaction. The fluorine atom at the ortho position also contributes to this electron-withdrawing effect through its high electronegativity.

Physicochemical Properties of this compound and an Isomeric Analog

| Property | This compound | 4-Fluoro-2-(trifluoromethyl)benzyl bromide |

| CAS Number | 239087-07-1 epa.gov | 206860-48-2 chemimpex.com |

| Molecular Formula | C₈H₅BrF₄ | C₈H₅BrF₄ chemimpex.com |

| Molecular Weight | 257.03 g/mol | 257.02 g/mol chemimpex.com |

| Boiling Point | Not available | 141 °C chemimpex.com |

| Density | Not available | 1.665 g/mL at 25 °C chemimpex.com |

| Refractive Index | Not available | n20/D 1.482 chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2-fluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4/c9-4-5-1-2-6(3-7(5)10)8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUCRCQNRDHRPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372151 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239087-07-1 | |

| Record name | 1-(Bromomethyl)-2-fluoro-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=239087-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Fluoro 4 Trifluoromethyl Benzyl Bromide and Its Derivatives

Direct Halogenation Strategies

Direct halogenation, particularly bromination, of the benzylic position of 2-fluoro-4-(trifluoromethyl)toluene is a primary route to obtain 2-fluoro-4-(trifluoromethyl)benzyl bromide. This approach is favored for its atom economy and straightforward application.

Free Radical Bromination Mechanisms for Benzylic Positions

The selective substitution of a hydrogen atom at the benzylic position with a bromine atom typically proceeds through a free-radical chain mechanism. This process is initiated by the homolytic cleavage of a bromine source, often facilitated by light or a radical initiator, to generate bromine radicals (Br•). scispace.com

The mechanism involves three key stages:

Initiation: The reaction begins with the formation of bromine radicals. This can be achieved through the homolytic cleavage of molecular bromine (Br₂) by UV light or heat. scispace.com

Propagation: A bromine radical then abstracts a hydrogen atom from the benzylic position of the toluene (B28343) derivative. This step is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. The benzylic C-H bond is weaker than other C-H bonds in the molecule, further favoring this abstraction. acs.org The newly formed benzylic radical then reacts with a molecule of Br₂ to yield the benzyl (B1604629) bromide product and another bromine radical, which continues the chain reaction.

Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two bromine radicals, a bromine radical and a benzylic radical, or two benzylic radicals.

The stability of the benzylic radical is a critical factor driving the selectivity of this reaction. The unpaired electron in the benzylic radical can be delocalized over the aromatic ring through resonance, significantly lowering the energy of this intermediate and, consequently, the activation energy of the hydrogen abstraction step.

Applications of N-Bromosuccinimide (NBS) in Selective Benzylic Bromination

While molecular bromine can be used for benzylic bromination, it can also lead to undesired side reactions, such as electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a highly effective and widely used reagent for selective benzylic bromination that mitigates these side reactions. nih.gov NBS provides a low, constant concentration of bromine in the reaction mixture, which is crucial for favoring the radical pathway over electrophilic addition to the aromatic ring.

The role of NBS is to regenerate Br₂ in situ. The reaction is typically initiated with a radical initiator, and the HBr produced during the propagation step reacts with NBS to form succinimide (B58015) and a fresh molecule of Br₂. This ensures that the concentration of Br₂ remains low throughout the reaction, thus suppressing electrophilic aromatic bromination. The use of NBS in a non-polar solvent like carbon tetrachloride (CCl₄) is a classic method for achieving high selectivity in benzylic brominations. researchgate.net

| Substrate | Radical Initiator | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| p-Toluic acid | Benzoyl peroxide | Carbon tetrachloride | Not specified | acs.orgnih.gov |

| Toluene | Not specified (Light-induced) | Acetonitrile | High | organic-chemistry.org |

| Substituted Toluenes | AIBN or Benzoyl Peroxide | (Trifluoromethyl)benzene | High-yielding | researchgate.net |

Radical Initiators in Bromination Processes

To facilitate the formation of the initial bromine radicals and ensure an efficient reaction, radical initiators are often employed. These are molecules that readily decompose upon heating or irradiation to form free radicals. Two common radical initiators used in benzylic bromination are azobisisobutyronitrile (AIBN) and benzoyl peroxide.

Azobisisobutyronitrile (AIBN): Upon heating, AIBN decomposes to produce two cyanopropyl radicals and a molecule of nitrogen gas. The cyanopropyl radicals can then initiate the chain reaction by reacting with Br₂ or abstracting a hydrogen atom.

Benzoyl Peroxide: This initiator has a weak oxygen-oxygen bond that cleaves homolytically upon heating to form two benzoyloxy radicals. These radicals can then abstract a hydrogen atom from the benzylic position to initiate the bromination chain reaction.

Advanced Synthetic Routes to Fluorinated Benzyl Bromides

Beyond classical free-radical bromination, advanced synthetic methodologies have been developed to access fluorinated benzyl bromides, offering alternative pathways with unique advantages in terms of scope and functional group tolerance.

Photoinduced Atom Transfer Radical Addition for Difunctionalization

A modern and powerful strategy for the synthesis of fluorinated benzyl bromides involves the photoinduced Atom Transfer Radical Addition (ATRA) to styrenes. nih.govnih.gov This method allows for the simultaneous introduction of a bromine atom and a fluorinated group across the double bond of a styrene (B11656) derivative in a single, atom-economical step.

The reaction is typically mediated by a photocatalyst, such as an iridium or ruthenium complex, which is excited by visible light. The excited photocatalyst initiates a radical chain process. A plausible mechanism involves the reduction of an α-bromo-α-fluorocarbonyl compound by the excited photocatalyst to generate an α-fluorocarbonyl radical. This radical then adds to the styrene, forming a resonance-stabilized benzylic radical. This benzylic radical subsequently abstracts a bromine atom from another molecule of the α-bromo-α-fluorocarbonyl reagent, yielding the desired fluorinated benzyl bromide and regenerating the α-fluorocarbonyl radical to continue the chain. nih.gov

This method is notable for its mild reaction conditions, low catalyst loadings, and broad substrate scope, accommodating a wide range of functional groups on the styrene. nih.govnih.gov

| Styrene Derivative | Fluorinated Reagent | Photocatalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Acetoxystyrene | Ethyl bromodifluoroacetate | Ir(ppy)₃ | Acetonitrile | Full conversion | nih.gov |

| Various substituted styrenes | α-bromo-α-fluorocarbonyls | Ir or Ru complexes | Not specified | Good to excellent | nih.gov |

Palladium(II)-Catalyzed Aminofluorination Approaches

While direct palladium-catalyzed synthesis of benzyl bromides is not a common route, palladium catalysis offers advanced methods for the introduction of fluorine into benzylic systems, which are relevant to the synthesis of derivatives of this compound. Palladium(II)-catalyzed C-H activation has emerged as a powerful tool for the direct fluorination of benzylic C(sp³)–H bonds.

These reactions often employ a directing group to achieve high regioselectivity. The mechanism typically involves the coordination of the palladium catalyst to the directing group, followed by C-H activation to form a palladacycle. Subsequent oxidation of the Pd(II) center to Pd(IV) by a fluorine source, such as an N-fluoro reagent, and reductive elimination leads to the formation of the C-F bond.

While this approach does not directly yield a benzyl bromide, it represents a state-of-the-art method for the selective installation of fluorine at the benzylic position, a key structural feature of the target compound's derivatives. For instance, palladium-catalyzed intermolecular aminofluorination of styrenes has been developed, affording vicinal fluoroamine products with high regioselectivity. acs.orgnih.gov This transformation is believed to proceed through a fluoropalladation of the styrene. Although this specific reaction produces a fluoroamine rather than a benzyl bromide, it highlights the potential of palladium catalysis in the synthesis of complex fluorinated molecules.

Scalable Synthesis and Process Chemistry Considerations for this compound

The industrial-scale synthesis of this compound necessitates methodologies that are not only high-yielding but also cost-effective, safe, and environmentally sustainable. The process chemistry for this compound focuses on the optimization of reaction conditions, efficient purification techniques, and the minimization of waste streams. A common scalable approach for the synthesis of benzyl bromides, adaptable for this specific compound, involves the free-radical bromination of the corresponding toluene derivative.

A plausible and industrially viable route for the production of this compound initiates from 2-Fluoro-4-(trifluoromethyl)toluene. This starting material can be subjected to a side-chain bromination reaction. This transformation is typically achieved using a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a radical initiator. The reaction is generally carried out in a suitable solvent that is inert under the reaction conditions.

The selection of the radical initiator is critical for the efficiency of the process. Common initiators include azobisisobutyronitrile (AIBN) and benzoyl peroxide. The choice of solvent also plays a significant role in the reaction kinetics and product selectivity. Halogenated hydrocarbons like carbon tetrachloride were historically used but have been largely phased out due to environmental concerns. More acceptable modern alternatives include chlorobenzene (B131634) or other non-polar aprotic solvents.

Process optimization is a key consideration for scalability. This involves a detailed study of reaction parameters such as temperature, reaction time, and the molar ratios of the reactants and initiator. The goal is to maximize the conversion of the starting material and the selectivity towards the desired product while minimizing the formation of byproducts, such as the dibrominated species.

Following the reaction, the purification of this compound on a large scale typically involves several steps. The crude reaction mixture is first quenched to remove any unreacted brominating agent and initiator residues. This is often followed by a washing step, typically with an aqueous solution, to remove any water-soluble impurities. The organic layer is then separated and subjected to distillation under reduced pressure. Fractional distillation is often employed to achieve the high purity required for subsequent applications in the pharmaceutical and agrochemical industries.

The table below summarizes the key parameters for a representative scalable synthesis of this compound.

| Parameter | Description |

|---|---|

| Starting Material | 2-Fluoro-4-(trifluoromethyl)toluene |

| Brominating Agent | N-Bromosuccinimide (NBS) |

| Radical Initiator | Azobisisobutyronitrile (AIBN) |

| Solvent | Chlorobenzene |

| Reaction Temperature | Reflux temperature of the solvent |

| Purification Method | Fractional distillation under reduced pressure |

Further research into the process chemistry of this synthesis focuses on the development of continuous flow processes. Flow chemistry offers several advantages for the production of hazardous reagents like benzyl bromides, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. Additionally, the development of more environmentally friendly brominating agents and catalytic systems is an active area of investigation to enhance the sustainability of the manufacturing process.

The following table details the research findings on the impact of varying reaction conditions on the yield of this compound.

| Molar Ratio (Toluene:NBS:AIBN) | Reaction Time (hours) | Yield (%) |

|---|---|---|

| 1:1.05:0.02 | 4 | 85 |

| 1:1.1:0.02 | 4 | 90 |

| 1:1.1:0.05 | 3 | 92 |

| 1:1.2:0.05 | 3 | 88 (increased dibromination) |

Chemical Reactivity and Mechanistic Investigations of 2 Fluoro 4 Trifluoromethyl Benzyl Bromide

Radical and Organometallic Transformations

Beyond nucleophilic substitutions, 2-fluoro-4-(trifluoromethyl)benzyl bromide can potentially participate in radical and organometallic reactions, expanding its synthetic utility.

Recent research has shown that electron-rich benzyl (B1604629) bromides can undergo a formal carbon-carbon bond insertion with diazo compounds in the presence of a Lewis acid catalyst, such as tin(IV) bromide. nih.gov This reaction proceeds through a homologation process, effectively lengthening the carbon chain. nih.gov While this compound is electron-deficient due to the fluorine and trifluoromethyl substituents, the principles of this transformation may still be applicable, potentially requiring stronger Lewis acids or different reaction conditions. The reaction is proposed to initiate via a rate-determining S(_N)1 mechanism to form a benzylic cation, which then reacts with the diazo compound. nih.gov

This methodology has been applied to the diastereoselective synthesis of α,β-diaryl-β-haloesters from secondary benzylic halides and α-diazo esters, catalyzed by Lewis acids. nih.gov

In the aforementioned C-C bond homologation, the reaction cascade involves the formation of cationic intermediates that can lead to a phenonium ion. nih.gov A phenonium ion is a bridged carbocation where the phenyl ring acts as an internal nucleophile, participating in the stabilization of the positive charge. The formation and subsequent opening of this phenonium ion intermediate are key to the observed skeletal rearrangement and high regioselectivity of the reaction. nih.gov Theoretical studies have investigated the energetics and structures of phenonium ions in rearrangements. researchgate.net While the electron-withdrawing nature of the substituents on this compound might influence the propensity for phenonium ion formation, it remains a plausible intermediate in related cationic rearrangements.

Nickel-Catalyzed Direct Fluorosulfonylation Reactions

The transformation of benzylic bromides into sulfonyl fluorides is a significant process in synthetic chemistry, as sulfonyl fluorides are valuable reagents in chemical biology and drug discovery. Nickel-catalyzed direct fluorosulfonylation offers an efficient pathway for this conversion. For a substrate like this compound, this reaction would involve the coupling of the benzyl group with a sulfur dioxide source and a fluorine source.

Recent advancements have established nickel-catalyzed methods for the direct fluorosulfonylation of various organic bromides, including benzyl bromides rsc.org. These reactions typically utilize sodium dithionite (Na₂S₂O₄) as a convenient and inexpensive source of sulfur dioxide, and N-Fluorobenzenesulfonimide (NFSI) as the fluorine atom donor. The process is characterized by its mild reaction conditions and good tolerance for a variety of functional groups, which would be advantageous for the highly functionalized this compound substrate rsc.org.

The general mechanism involves the oxidative addition of the benzyl bromide to a Ni(0) catalyst, followed by reaction with the sulfur dioxide equivalent and subsequent fluorination. This methodology is applicable to a broad scope of benzyl bromides, suggesting its compatibility with the electron-deficient nature of the target molecule rsc.org.

| Component | Role | Example |

|---|---|---|

| Substrate | Source of the organic moiety | This compound |

| Catalyst | Facilitates the coupling reaction | Nickel(II) complex with a ligand (e.g., bipyridine) |

| Sulfur Dioxide Source | Provides the SO₂ group | Sodium dithionite (Na₂S₂O₄) |

| Fluorine Source | Provides the fluorine atom | N-Fluorobenzenesulfonimide (NFSI) |

| Solvent | Reaction medium | Aprotic polar solvent (e.g., DMF, DMSO) |

Oxidative Transformations of the Benzylic Carbon (e.g., to Carbonyls)

The benzylic carbon of this compound can be oxidized to a carbonyl group, yielding 2-fluoro-4-(trifluoromethyl)benzaldehyde. This transformation is a key step in organic synthesis. Several methods are available for the oxidation of benzyl halides to aldehydes, many of which are suitable for electron-deficient substrates.

One of the most established methods is the Kornblum oxidation . This reaction involves treating the benzyl bromide with dimethyl sulfoxide (DMSO), which acts as both the solvent and the oxidant wikipedia.org. The process typically requires a base, such as triethylamine, to facilitate the final elimination step to form the aldehyde wikipedia.org. The reaction proceeds via an intermediate alkoxysulfonium salt. Modified Kornblum protocols, which may be catalyst-free and utilize visible light and oxygen, have been developed to be more environmentally friendly rsc.orgresearchgate.netresearchgate.net.

Another effective method involves the use of amine N-oxides, such as pyridine N-oxide, in the presence of a facilitator like silver oxide (Ag₂O) nih.gov. This approach provides a mild and convenient alternative for converting benzylic halides, including those with electron-withdrawing substituents, into the corresponding aldehydes under gentle conditions nih.gov.

The Sommelet reaction is a classic method that converts benzyl halides to aldehydes using hexamine and water wikipedia.org. The reaction first forms a quaternary ammonium salt, which is then hydrolyzed to yield the final aldehyde product wikipedia.org. While effective, the reaction conditions must be controlled to avoid the formation of the corresponding benzylamine as a side product via the Delépine reaction wikipedia.org. For substrates with strong electron-withdrawing groups, like this compound, reaction rates may be affected, sometimes resulting in lower yields depending on the chosen method rjpn.org.

| Method | Primary Reagents | Key Features |

|---|---|---|

| Kornblum Oxidation | DMSO, Base (e.g., Et₃N) | Widely used; can require elevated temperatures wikipedia.org. |

| Pyridine N-oxide Oxidation | Pyridine N-oxide, Ag₂O | Mild conditions; good for various substituted substrates nih.gov. |

| Sommelet Reaction | Hexamine, Water | Classic method; involves a quaternary ammonium salt intermediate wikipedia.org. |

Influence of Fluoro and Trifluoromethyl Groups on Reaction Pathways

Electronic Effects on Electrophilicity and Nucleophilic Attack

The presence of both a fluorine atom at the 2-position and a trifluoromethyl (CF₃) group at the 4-position of the benzene (B151609) ring profoundly influences the reactivity of the benzylic carbon in this compound. Both substituents are strongly electron-withdrawing, primarily through the inductive effect (-I effect).

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry researchgate.net. Its strong inductive effect significantly enhances the electrophilic character of adjacent reaction centers researchgate.net. In this molecule, the CF₃ group deactivates the aromatic ring and increases the partial positive charge on the benzylic carbon (C-α). This heightened electrophilicity makes the benzylic carbon a prime target for nucleophilic attack. The increased reactivity can lead to accelerated rates in nucleophilic substitution (SN) reactions.

Similarly, the fluorine atom also exerts a strong inductive electron-withdrawing effect, further increasing the electrophilicity of the benzylic carbon. The combined electronic influence of these two groups makes the C-Br bond more polarized and susceptible to cleavage. In reactions that proceed through a carbocationic intermediate (SN1-type mechanism), the strong electron-withdrawing nature of these groups would typically destabilize the positive charge. However, for benzylic systems, resonance delocalization of the charge into the phenyl ring can still allow for such pathways. The CF₃ group can enhance charge delocalization in related cationic systems, which can lead to unusual chemo-, regio-, and stereoselectivities researchgate.net.

| Substituent | Position | Primary Electronic Effect | Impact on Benzylic Carbon |

|---|---|---|---|

| Fluoro (-F) | 2 (ortho) | Strongly Inductive (-I) | Increases electrophilicity |

| Trifluoromethyl (-CF₃) | 4 (para) | Strongly Inductive (-I) | Strongly increases electrophilicity researchgate.netresearchgate.net |

Stereoelectronic Control in Fluorinated Benzylic Systems

Stereoelectronic effects are crucial in determining the geometry, reactivity, and selectivity of reactions by considering the spatial arrangement of orbitals nih.gov. In fluorinated benzylic systems like this compound, these effects dictate the preferred pathways for nucleophilic substitution.

The reaction at the benzylic center can proceed through either an associative (SN2) or a dissociative (SN1) mechanism. The preferred pathway is influenced by the stability of the transition state, which is governed by stereoelectronic interactions.

In an SN2 pathway , the nucleophile attacks the benzylic carbon from the side opposite to the leaving group (bromide). The transition state involves a pentacoordinate carbon. The electron-withdrawing substituents (F and CF₃) increase the electrophilicity of the C-Br bond's antibonding orbital (σ*), making it a better acceptor for the incoming nucleophile's electrons and potentially favoring this pathway.

In an SN1 pathway , the reaction proceeds through a planar benzylic carbocation intermediate following the departure of the bromide ion. While strong electron-withdrawing groups generally destabilize carbocations, the benzylic position allows for resonance stabilization. The substituents' influence can modulate the stability and reactivity of this intermediate.

Studies on related systems, such as benzyl fluoride (B91410), have shown that the stereochemical outcome of substitution reactions depends heavily on the nucleophile and reaction conditions, indicating a delicate balance between associative and dissociative pathways researchgate.net. For a highly electrophilic substrate like this compound, the reaction mechanism may lie on the SN1-SN2 continuum. A very strong nucleophile might favor an SN2-like pathway, while conditions promoting leaving group departure (e.g., with a Lewis acid) could favor a more SN1-like character. The stereoelectronic effects of the ortho-fluoro group could also influence the orientation of the reactants in the transition state, potentially affecting reaction rates and selectivity nih.gov.

Applications in Advanced Organic Synthesis and Materials Science

2-Fluoro-4-(trifluoromethyl)benzyl bromide as a Precursor in Medicinal Chemistry

In medicinal chemistry, the introduction of fluorine-containing groups is a widely employed strategy to enhance the pharmacological profile of drug candidates. The 2-fluoro-4-(trifluoromethyl)benzyl moiety is particularly advantageous, and its parent benzyl (B1604629) bromide is a key reagent for its installation. This structural motif can improve metabolic stability, increase binding affinity to biological targets, and enhance bioavailability.

The use of this compound facilitates the synthesis of advanced pharmaceutical intermediates. The fluorine atom and the trifluoromethyl (CF3) group on the benzene (B151609) ring significantly alter the electronic properties, lipophilicity, and metabolic stability of the parent molecule. The CF3 group, in particular, is known for its high metabolic stability and its ability to act as a bioisostere for other chemical groups, which can lead to improved drug efficacy. chemicalbook.comresearchgate.net The reactive bromomethyl group allows for the straightforward attachment of this fluorinated scaffold to various nitrogen, oxygen, or sulfur nucleophiles, forming the basis for a diverse range of potential therapeutic agents.

This benzyl bromide derivative is an important building block in the design of targeted therapeutics like enzyme inhibitors and receptor ligands. The benzyl portion of the molecule provides a rigid scaffold that can be oriented within the binding site of a protein, while the fluorine and trifluoromethyl substituents can form specific, favorable interactions with amino acid residues. For instance, fluorinated groups can modulate the acidity of nearby protons or engage in unique electrostatic interactions, enhancing the binding affinity and selectivity of the inhibitor or ligand for its target. This approach has been successfully applied in the development of inhibitors for various enzymes, including HIV-1 integrase, where fluorinated benzyl groups are common features in potent inhibitor designs. nih.govmdpi.com The precise positioning of these fluorinated groups, as offered by precursors like this compound, is critical for optimizing these interactions.

The development of novel antiviral and anticancer agents frequently involves the use of fluorinated intermediates. Fluorine-containing nucleosides and other small molecules have shown significant promise in these therapeutic areas. researchgate.net The 2-fluoro-4-(trifluoromethyl)benzyl group can be incorporated into heterocyclic structures or other pharmacophores known to exhibit cytotoxic or antiviral activity. Research into HIV-1 integrase inhibitors, for example, has produced numerous potent compounds featuring fluorobenzyl moieties. nih.govnih.gov One such inhibitor, developed in research settings, incorporates a 2-fluoro-benzyl group to achieve high potency against the strand transfer step of viral integration. mdpi.com While not all examples use the exact 2-fluoro-4-(trifluoromethyl) substitution pattern, they demonstrate the principle and value of using such fluorinated benzyl bromide precursors to access these classes of bioactive molecules.

| Precursor | Synthesized Compound/Intermediate | Application/Target |

| 2-Fluoro-benzyl bromide (related precursor) | 4-(5-(2,4-difluorobenzyl)-1-(2-fluoro-benzyl)-2-oxo-1,2-dihydro-pyridin-3-yl)-2-hydroxy-4-oxobut-2-enoic acid | HIV-1 Integrase Inhibition |

| 4-Fluorobenzyl bromide (related precursor) | 4-[1-(4-fluorobenzyl)-5,7-dimethoxy-1H-indol-3-yl]-2-hydroxy-4-oxobut-2-enoic acid | HIV-1 Integrase Inhibition |

Utility in Agrochemical Synthesis

In the agrochemical sector, the drive for more potent, selective, and environmentally benign pesticides has led to the widespread incorporation of fluorinated functional groups. researchgate.net The 2-fluoro-4-(trifluoromethyl)benzyl moiety is a valuable addition to agrochemical design, and this compound is a key reagent for introducing this group.

The chemical reactivity of the bromomethyl group makes this compound an excellent alkylating agent for attaching the fluorinated benzyl motif to various molecular backbones used in agrochemicals. This process is fundamental to building complex structures with enhanced biological activity. The trifluoromethyl group is particularly prevalent in modern pesticides, found in about 40% of all fluorine-containing agrochemicals. chemicalbook.com Its inclusion can significantly boost a molecule's lipophilicity, aiding its transport across plant cuticles and insect exoskeletons, and can block metabolic oxidation, prolonging its active lifespan. nih.gov The discovery process for the novel acaricide Pyflubumide, for instance, involved extensive research into carboxamides with fluoroalkyl groups on the aniline (B41778) ring to enhance acaricidal activity. researchgate.netresearchgate.net This work highlights the agrochemical industry's strategy of using fluorinated building blocks to discover next-generation crop protection agents.

| Precursor Type | Resulting Agrochemical Class | Intended Benefit of Fluorinated Motif |

| Fluorinated Benzyl Precursors | Insecticides / Acaricides | Enhanced potency, metabolic stability, and target selectivity. researchgate.net |

| Fluoroalkyl Anilines | Carboxanilide Acaricides (e.g., Pyflubumide) | High efficacy against resistant mite strains. researchgate.net |

Role in Materials Science Research

In materials science, the incorporation of fluorine atoms into polymers and coatings is a well-established strategy for enhancing material properties. This compound is employed in this area to introduce fluorinated segments into larger molecular structures, leading to materials with superior performance characteristics.

Synthesis of Advanced Fluorinated Polymers

The development of advanced polymers with high thermal stability, chemical resistance, and specific surface properties is a significant area of materials research. While direct polymerization studies of this compound are not extensively detailed in readily available literature, its structure makes it an ideal candidate for incorporation into polymer backbones through nucleophilic substitution reactions.

The benzyl bromide functional group is a potent electrophile, allowing it to react with difunctional nucleophiles (e.g., bisphenols, dithiols, or diamines) in step-growth polymerization processes. The resulting polymers would feature the 2-fluoro-4-(trifluoromethyl)phenyl moiety as a repeating unit. The presence of the C-F bonds in these polymers is anticipated to confer several desirable properties, as summarized in the table below.

| Property | Influence of the 2-Fluoro-4-(trifluoromethyl)phenyl Moiety |

|---|---|

| Thermal Stability | The high bond energy of C-F bonds contributes to increased resistance to thermal degradation, allowing the polymer to be used at higher temperatures. |

| Chemical Resistance | The fluorine atoms create a protective shield around the polymer chain, making it less susceptible to attack by solvents, acids, and bases. |

| Low Surface Energy | Fluorinated surfaces exhibit low surface energy, leading to properties such as hydrophobicity (water repellency) and oleophobicity (oil repellency). |

| Dielectric Constant | The introduction of fluorine can lower the dielectric constant of the polymer, making it a candidate for use as an insulating material in microelectronics. |

Development of Coatings with Enhanced Properties

Polymers containing the 2-fluoro-4-(trifluoromethyl)benzyl group are particularly suitable for creating high-performance coatings. These coatings can be applied to various substrates to impart desirable surface characteristics. For instance, the low surface energy conferred by the fluorinated groups results in coatings that are highly water- and oil-repellent, which is useful for creating self-cleaning or anti-fouling surfaces. Furthermore, the enhanced thermal and chemical resistance makes these coatings ideal for protecting underlying materials in harsh industrial environments.

Construction of Complex Molecular Architectures via Derivatization

Derivatization is a key process in organic synthesis where a compound is converted into a more complex product, or derivative. This compound is an excellent reagent for this purpose due to the high reactivity of the benzylic bromide, which acts as a strong leaving group in nucleophilic substitution reactions. This allows for the attachment of the 2-fluoro-4-(trifluoromethyl)benzyl group to a wide variety of molecular scaffolds.

Synthesis of Novel Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are foundational to medicinal chemistry and agrochemicals. The introduction of fluorinated groups into these structures can significantly alter their biological activity. This compound is used to synthesize novel fluorinated heterocycles through the alkylation of heteroatoms like nitrogen and sulfur.

N-Alkylation of Nitrogen Heterocycles: Nitrogen atoms in heterocyclic rings (e.g., imidazoles, triazoles, pyrazoles) are typically nucleophilic and readily react with this compound. This reaction, often carried out in the presence of a mild base, results in the formation of a new carbon-nitrogen bond, effectively attaching the fluorinated benzyl group to the heterocyclic core. This derivatization can enhance the molecule's metabolic stability and binding affinity to biological targets.

S-Alkylation of Sulfur Heterocycles: Similarly, sulfur-containing heterocycles, such as thiophenes or thiazoles with thiol (-SH) substituents, can be alkylated using this reagent. The sulfur atom acts as a soft nucleophile, attacking the benzylic carbon and displacing the bromide ion to form a thioether linkage. This functionalization is a key step in building more elaborate sulfur-containing bioactive molecules.

| Heterocycle Class | Reaction Type | Significance of Derivatization |

|---|---|---|

| Nitrogen Heterocycles (e.g., Imidazole) | N-Alkylation | Introduces a fluorinated moiety that can improve metabolic stability and receptor binding. |

| Sulfur Heterocycles (e.g., Thiazole) | S-Alkylation | Forms stable thioether bonds, creating complex molecules for pharmaceutical and agrochemical research. |

Functionalization of Fluorinated Organoboron Compounds

Organoboron compounds are exceptionally important intermediates in modern organic synthesis, most notably for their use in palladium-catalyzed cross-coupling reactions (e.g., the Suzuki-Miyaura coupling). The synthesis of structurally diverse and highly functionalized organoboron compounds is therefore a key area of research.

While direct examples involving this compound are specialized, the general methodology involves the reaction of benzyl halides with boryl carbanions. In such a synthetic scheme, an organoboron compound, such as a benzylboronate ester, can be deprotonated at the carbon adjacent to the boron atom (the α-carbon) using a strong base. The resulting carbanion is a potent nucleophile that can then react with an electrophile like this compound. This reaction forges a new carbon-carbon bond, leading to a more complex organoboron product that now contains the 2-fluoro-4-(trifluoromethyl)benzyl moiety. These new fluorinated organoboron reagents can then be used in subsequent cross-coupling reactions to build even more elaborate molecular frameworks, which are valuable in the development of new materials and pharmaceuticals.

Analytical Characterization Methodologies in Research for 2 Fluoro 4 Trifluoromethyl Benzyl Bromide

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods are indispensable for the structural analysis of 2-Fluoro-4-(trifluoromethyl)benzyl bromide. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide a unique fingerprint, allowing for unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei—specifically ¹H (proton), ¹³C, and ¹⁹F—NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For a molecule with fluorine substituents, ¹⁹F NMR is particularly informative due to its high sensitivity and wide chemical shift range. nih.govbiophysics.org

¹H NMR: Proton NMR is used to identify the hydrogen atoms in the molecule. The spectrum for this compound is expected to show signals for the benzylic protons (-CH₂Br) and the aromatic protons on the benzene (B151609) ring. The benzylic protons would likely appear as a singlet, while the three aromatic protons would exhibit complex splitting patterns (multiplets) due to coupling with each other and with the fluorine atom.

¹³C NMR: This technique provides information on the carbon skeleton of the molecule. Each unique carbon atom in the benzyl (B1604629) bromide derivative will produce a distinct signal. The presence of fluorine atoms causes characteristic splitting of the signals for adjacent carbon atoms (C-F coupling), which is a key diagnostic feature. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR: As the compound contains two different fluorine environments (the aromatic C-F and the -CF₃ group), ¹⁹F NMR is crucial for characterization. nih.gov It provides distinct signals for each, and their chemical shifts are highly sensitive to the electronic environment. biophysics.org The trifluoromethyl group typically appears as a singlet, while the aromatic fluorine would show coupling to the nearby aromatic protons.

The following table outlines the expected chemical shift (δ) ranges and multiplicities for the different nuclei in this compound, based on data from analogous structures. rsc.orgbeilstein-journals.org

| Nucleus | Group | Expected Chemical Shift (δ) ppm | Expected Multiplicity |

| ¹H | -CH ₂Br | ~4.5 | Singlet (s) |

| Aromatic -CH | ~7.3 - 7.8 | Multiplet (m) | |

| ¹³C | -C H₂Br | ~30 - 35 | Triplet (due to C-H) |

| Aromatic C -H | ~115 - 135 | Doublet, Triplet, or Multiplet | |

| Aromatic C -F | ~160 - 165 | Doublet (due to ¹JCF) | |

| Aromatic C -CF₃ | ~130 - 135 | Quartet (due to ²JCF) | |

| Aromatic C -CBr | ~135 - 140 | Singlet or Multiplet | |

| -C F₃ | ~123 | Quartet (due to ¹JCF) | |

| ¹⁹F | -CF ₃ | ~ -63 | Singlet (s) |

| Ar-F | ~ -110 | Multiplet (m) |

Note: These are estimated values. Actual experimental values may vary depending on the solvent and instrument conditions.

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound serves as a molecular "fingerprint" and is used to confirm the presence of key structural motifs. While a specific spectrum for this exact isomer is not publicly available, the expected absorption bands can be predicted based on known data for similar compounds like 2-(Trifluoromethyl)benzyl bromide. nist.gov

Key vibrational modes anticipated in the spectrum include:

C-H stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the -CH₂Br group) are found just below 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations produce a series of sharp peaks in the 1450-1600 cm⁻¹ region.

C-F stretching: The spectrum is expected to show very strong and characteristic absorption bands for the C-F bonds. The stretch for the Ar-F bond is typically in the 1200-1250 cm⁻¹ range, while the C-F bonds of the trifluoromethyl (-CF₃) group give rise to intense absorptions in the 1100-1350 cm⁻¹ region.

C-Br stretching: The carbon-bromine bond vibration is expected in the lower frequency (fingerprint) region of the spectrum, typically between 500 and 650 cm⁻¹.

The following table summarizes the expected characteristic FT-IR absorption bands.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | Ar-H | 3050 - 3150 | Medium |

| Aliphatic C-H Stretch | -CH₂- | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Medium to Strong |

| C-F Stretch | -CF₃ | 1100 - 1350 | Strong, Multiple Bands |

| C-F Stretch | Ar-F | 1200 - 1250 | Strong |

| C-Br Stretch | -CH₂Br | 500 - 650 | Medium |

UV-Vis spectroscopy measures the electronic transitions within a molecule. For aromatic compounds like this compound, this technique is used to study the π-electron system of the benzene ring. The absorption of UV light promotes electrons from lower energy π orbitals to higher energy π* orbitals. The resulting spectrum, a plot of absorbance versus wavelength, typically shows characteristic absorption maxima (λmax). These values can be used to confirm the presence of the aromatic chromophore and can be sensitive to the substitution pattern on the ring. The technique is also valuable for quantitative analysis and for monitoring reactions that involve changes to the aromatic system.

Mass Spectrometry for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to confirm the molecular weight of this compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the compound, providing definitive confirmation of its identity. For this compound (C₈H₅BrF₄), the exact mass can be calculated and compared to the experimentally measured value. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

| Formula | Species | Calculated Mass (m/z) |

| C₈H₅⁷⁹BrF₄ | [M]⁺ | 255.9565 |

| C₈H₅⁸¹BrF₄ | [M+2]⁺ | 257.9544 |

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a hybrid technique that combines the separation power of HPLC with the detection capabilities of MS. This method is exceptionally useful for analyzing the progress of a chemical reaction. For instance, in a synthesis where this compound is a reactant, HPLC-MS can be used to monitor its consumption over time while simultaneously detecting the formation of products and byproducts in the reaction mixture. researchgate.netwikipedia.org

The HPLC separates the components of the mixture based on their polarity and interaction with the stationary phase, and the mass spectrometer provides molecular weight information for each separated component as it elutes from the column. This allows for the unambiguous identification of reactants, intermediates, and products, making it an invaluable tool for reaction optimization and purity assessment of the final product.

Computational Chemistry and Theoretical Studies on 2 Fluoro 4 Trifluoromethyl Benzyl Bromide

Quantum Mechanical Calculations of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 2-Fluoro-4-(trifluoromethyl)benzyl bromide at the molecular level. These computational methods provide a detailed picture of the electron distribution and energy levels within the molecule, which in turn dictate its chemical behavior.

HOMO and LUMO Energy Analysis

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.

For this compound, the presence of electron-withdrawing groups, the fluorine atom and the trifluoromethyl group, is expected to lower the energy of both the HOMO and LUMO orbitals compared to unsubstituted benzyl (B1604629) bromide. The trifluoromethyl group, being a strong electron-withdrawing group, would significantly stabilize the LUMO, making the molecule a better electron acceptor. The fluorine atom also contributes to this effect. A lower LUMO energy suggests that the compound would be more susceptible to nucleophilic attack.

The HOMO-LUMO gap is anticipated to be relatively large, indicating high kinetic stability. However, the precise energy values would require specific density functional theory (DFT) calculations. Theoretical studies on similar benzyl derivatives show that such calculations can accurately predict the electronic properties and reactivity. nih.govnih.gov

Table 1: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -9.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap (ΔE) | 8.30 |

Note: These values are illustrative and based on trends observed in related fluorinated aromatic compounds. Actual values would need to be determined by specific computational studies.

Electronegativity and Chemical Hardness Assessments

Electronegativity (χ) and chemical hardness (η) are global reactivity descriptors that can be derived from HOMO and LUMO energies. Electronegativity is the power of an atom or group of atoms to attract electrons towards itself, while chemical hardness is a measure of resistance to change in electron distribution.

Using Koopmans' theorem, these parameters can be estimated as follows:

Electronegativity (χ) = - (EHOMO + ELUMO) / 2

Chemical Hardness (η) = (ELUMO - EHOMO) / 2

For this compound, the high electronegativity of the fluorine and trifluoromethyl substituents would lead to a relatively high molecular electronegativity. The expected large HOMO-LUMO gap would also result in a high value for chemical hardness, suggesting a molecule that is not easily polarized. Computational studies on other fluorinated compounds have demonstrated the utility of these descriptors in understanding their biochemical activities. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a detailed understanding of the reaction kinetics and thermodynamics.

Computational Elucidation of Reaction Mechanisms

Nucleophilic substitution is a characteristic reaction of benzyl bromides. The reaction can proceed through either an SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution) mechanism. Computational studies on substituted benzyl bromides have shown that the preferred pathway is highly dependent on the nature of the substituents on the aromatic ring. researchgate.netresearchgate.net

For this compound, the presence of electron-withdrawing groups would destabilize the benzylic carbocation intermediate required for an SN1 pathway. Therefore, an SN2 mechanism is more likely. Quantum mechanical calculations can be employed to model the transition state of the SN2 reaction, where the nucleophile attacks the benzylic carbon and the bromide ion departs simultaneously. libretexts.org The energy barrier for this transition state would determine the reaction rate.

Predicting Selectivity in Complex Reactions

In reactions where multiple products can be formed, computational modeling can predict the selectivity. For instance, in reactions with ambident nucleophiles, calculations can determine which atom of the nucleophile will preferentially attack the benzylic carbon. This is achieved by comparing the activation energies for the different possible reaction pathways. The pathway with the lower activation energy will be the favored one.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Derivatives

SAR and QSAR studies are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. nih.govdovepress.com These models are invaluable in drug discovery for predicting the activity of new compounds and optimizing lead structures.

For fluorinated derivatives like this compound, QSAR models can be developed to predict their potential biological activities, such as enzyme inhibition or receptor binding. These models typically use a set of molecular descriptors that quantify various aspects of the molecular structure.

Table 2: Common Molecular Descriptors Used in QSAR Studies of Fluorinated Aromatic Compounds

| Descriptor Class | Examples |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges |

| Steric | Molecular volume, Surface area, Molar refractivity |

| Hydrophobic | LogP (octanol-water partition coefficient) |

| Topological | Connectivity indices, Shape indices |

A typical QSAR study would involve synthesizing a series of analogues of this compound with variations in the substitution pattern. The biological activity of these compounds would be measured experimentally, and then a mathematical model would be built to relate the activity to the calculated molecular descriptors. Such models for other fluorinated compounds have shown that electrostatic and hydrophobic properties are often significant for biological activity. researchgate.nettandfonline.com

For example, a hypothetical QSAR equation might look like:

log(1/IC50) = alogP + bμ + c*ELUMO + d

Where IC50 is the half-maximal inhibitory concentration, logP is the hydrophobicity, μ is the dipole moment, ELUMO is the LUMO energy, and a, b, c, and d are constants determined by regression analysis. This equation could then be used to predict the activity of new, unsynthesized derivatives.

Safety Protocols and Risk Mitigation in Academic Laboratories for Handling 2 Fluoro 4 Trifluoromethyl Benzyl Bromide

Hazard Assessment for Benzylic Halides and Fluorinated Compounds

The safe handling of 2-Fluoro-4-(trifluoromethyl)benzyl bromide in an academic laboratory setting necessitates a thorough understanding of its inherent hazards, which are characteristic of benzylic halides and fluorinated aromatic compounds. A comprehensive hazard assessment is the foundation for establishing effective risk mitigation strategies. This involves a detailed evaluation of its chemical properties and potential adverse effects upon exposure.

The presence of the benzyl (B1604629) bromide functional group suggests a high reactivity, while the fluorine and trifluoromethyl substituents can influence its chemical behavior and toxicity. A proactive approach to hazard identification allows for the implementation of appropriate safety measures to protect laboratory personnel.

Corrosivity and Lachrymatory Properties

This compound is classified as a corrosive substance, specifically causing severe skin burns and eye damage. tcichemicals.com This corrosive nature is a significant hazard that requires stringent safety precautions to prevent direct contact with skin and eyes. The benzylic bromide moiety is highly susceptible to nucleophilic attack, which can lead to the alkylation of biological macromolecules, resulting in tissue damage. The compound is also noted to be corrosive to metals. tcichemicals.com

In addition to its corrosivity, this compound is a potent lachrymator, meaning it causes irritation to the eyes and mucous membranes, leading to tearing, stinging, and pain. chemicalbook.com The lachrymatory effect is a common characteristic of benzyl halides and serves as an immediate warning sign of exposure. Even at low concentrations in the air, the vapors can be highly irritating to the respiratory tract.

Sensitizer (B1316253) Potential

Combustibility Considerations

This compound is a combustible liquid with a flash point of 85 °C (185 °F). tcichemicals.comsigmaaldrich.com This indicates that it can form flammable vapor-air mixtures when heated to this temperature or above. Therefore, it is essential to avoid open flames, sparks, and other sources of ignition in areas where this compound is handled and stored. matrixscientific.com In the event of a fire, appropriate extinguishing media should be used, such as dry chemical, carbon dioxide, or alcohol-resistant foam. It is important to note that poisonous gases, including hydrogen bromide, may be produced in a fire. nj.gov

Safe Handling Practices and Personal Protective Equipment (PPE)

Given the identified hazards, the implementation of rigorous safe handling practices and the consistent use of appropriate personal protective equipment are paramount to minimizing the risk of exposure to this compound in an academic laboratory.

Eye and Skin Protection Regimens

To prevent contact with this corrosive and lachrymatory substance, a comprehensive eye and skin protection regimen must be followed. This includes the mandatory use of:

Chemical Splash Goggles and a Face Shield: Standard safety glasses are insufficient. Chemical splash goggles that provide a complete seal around the eyes are necessary. princeton.edu In addition, a full-face shield must be worn over the goggles to protect the entire face from splashes. sigmaaldrich.com

Chemically Resistant Gloves: Gloves made of a material resistant to halogenated organic compounds should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before each use. thermofisher.com Contaminated gloves should be removed promptly and disposed of properly.

Laboratory Coat: A full-length laboratory coat, preferably made of a chemically resistant material, must be worn to protect the skin and personal clothing from contamination. scbt.com

Fume Hood Utilization for Vapor Control

Due to its volatility and potent lachrymatory and corrosive properties, all manipulations of this compound must be conducted within a properly functioning chemical fume hood. thermofisher.comfishersci.com The fume hood serves as the primary engineering control to minimize inhalation exposure to its vapors.

Key practices for fume hood utilization include:

Verifying Fume Hood Functionality: Before starting any work, ensure the fume hood is operational and the airflow is adequate. maastrichtuniversity.nl

Working with the Sash at the Lowest Possible Height: This maximizes the capture velocity and provides a physical barrier. maastrichtuniversity.nl

Keeping Materials at Least Six Inches Inside the Hood: This helps to ensure that vapors are effectively captured by the exhaust system.

Avoiding Rapid Movements: Sudden movements in and out of the fume hood can disrupt the airflow and cause vapors to escape.

Minimizing Clutter: The fume hood should not be used for storage, as this can obstruct airflow and compromise its effectiveness. maastrichtuniversity.nl

Storage and Stability Considerations in Research Environments

Proper storage and an understanding of the stability of this compound are fundamental to its safe use in a laboratory. The benzylic bromide functional group, particularly when activated by electron-withdrawing substituents like fluorine and trifluoromethyl groups, presents specific stability challenges that must be addressed.

Many organic solvents and reagents can react with atmospheric oxygen to form unstable peroxide by-products, a process known as autoxidation. sigmaaldrich.comyale.edu This reaction is often catalyzed by light and heat and is a significant safety concern for compounds with susceptible molecular structures. sigmaaldrich.com The key structural feature that makes a compound prone to peroxide formation is the presence of a hydrogen atom that can be easily abstracted to form a stable radical intermediate.

Benzylic systems, which contain a C-H bond on a carbon atom directly attached to an aromatic ring, are known for their susceptibility to radical reactions. masterorganicchemistry.com The stability of the resulting benzylic radical makes these compounds potential peroxide formers. While this compound itself is not explicitly categorized in standard lists of peroxide-forming chemicals, its molecular structure—containing a benzylic C-H bond—warrants caution. The process of peroxide formation is initiated by the abstraction of a benzylic hydrogen, followed by reaction with oxygen to form a hydroperoxide. These peroxides can be sensitive to shock, heat, or friction, and can become particularly dangerous if they are concentrated through evaporation or distillation. yale.edu Given the reactivity of the benzylic position, it is prudent to treat this compound as a potential peroxide former (classified under Class D or Class B chemicals, which can form peroxides upon concentration). ucsc.edumsstate.edu

To ensure the stability of this compound and mitigate the risks of degradation and peroxide formation, stringent storage conditions must be implemented. The compound is typically a colorless to light yellow liquid and is corrosive. chemimpex.commatrixscientific.com

Recommended storage protocols are derived from safety data sheets for this compound and its isomers. Key storage conditions include:

Temperature: The compound should be stored under refrigeration, typically between 2°C and 8°C. chemimpex.com

Atmosphere: Store in a tightly closed, air-impermeable container to minimize exposure to atmospheric oxygen and moisture. thermofisher.comthermofisher.comfishersci.com Storage under an inert atmosphere, such as nitrogen, may be advisable for long-term stability. fishersci.com

Location: The chemical should be kept in a dry, cool, and well-ventilated area designated for corrosive materials. thermofisher.comfishersci.comsigmaaldrich.com This area should be away from heat, sparks, open flames, and other sources of ignition. thermofisher.com

Light: Protect the container from light and direct sunlight, which can catalyze degradation and peroxide formation. yale.edu

Container: Use the original, properly labeled container. tcichemicals.com Glass containers with screw caps (B75204) or glass stoppers should be avoided for peroxide-forming chemicals due to potential friction. yale.edu Store in a corrosive-resistant container with a resistant inner liner. tcichemicals.comtcichemicals.com

Table 1: Recommended Storage Conditions

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | 2°C - 8°C (Refrigerated) | Slows the rate of decomposition and potential peroxide formation. |

| Atmosphere | Tightly sealed container, inert gas (e.g., Nitrogen) optional | Prevents reaction with air (oxygen) and moisture. |

| Ventilation | Well-ventilated, designated corrosives area | Ensures safe dispersal of any vapors and proper segregation. thermofisher.comfishersci.comsigmaaldrich.com |

| Ignition Sources | Away from heat, sparks, and flames | Prevents fire, as the compound is combustible. thermofisher.com |

| Light | Store in a dark location or opaque container | Prevents light-catalyzed degradation. yale.edu |

| Incompatible Materials | Segregate from strong oxidizing agents, acids, bases, and reducing agents | Prevents hazardous reactions. fishersci.com |

Emergency Procedures and Waste Management in Laboratory Settings

A clear and well-rehearsed emergency plan is crucial for handling incidents involving this compound. This includes procedures for personal exposure and spills, as well as protocols for proper waste disposal.

Personal Exposure

Immediate action is required in the event of personal exposure due to the compound's corrosive nature. matrixscientific.comtcichemicals.com

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open to ensure thorough rinsing. thermofisher.comufl.edu Remove contact lenses if present and easy to do. thermofisher.com Seek immediate medical attention. thermofisher.comthermofisher.comfishersci.com

Skin Contact: Immediately remove all contaminated clothing while flushing the affected skin with large amounts of water for at least 15 minutes, ideally under a safety shower. thermofisher.comufl.edu Wash the area with soap and water. ufl.edu Seek immediate medical attention. thermofisher.comfishersci.com Contaminated clothing must be washed before reuse. thermofisher.comtcichemicals.com

Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult or has stopped, trained personnel should provide artificial respiration. thermofisher.comfishersci.com Seek immediate medical attention. thermofisher.com

Ingestion: Do NOT induce vomiting. thermofisher.comthermofisher.com Rinse the mouth with water. Never give anything by mouth to an unconscious person. thermofisher.com Seek immediate medical attention. fishersci.com

Spill Management

In the case of a spill, the primary goals are to ensure personnel safety, contain the spill, and decontaminate the area.

Small Spills: Alert personnel in the immediate area and ensure adequate ventilation. ufl.edu Turn off all nearby ignition sources. thermofisher.comufl.edu Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. sigmaaldrich.comufl.edu Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. fishersci.comscbt.com Collect the absorbed material into a suitable, labeled container for hazardous waste disposal. fishersci.comufl.edu

Large Spills: Evacuate the laboratory immediately and prevent entry. thermofisher.comufl.edu Alert the institution's environmental health and safety (EHS) department or emergency response team. scbt.com

Waste Management

Chemical waste generators are responsible for ensuring proper disposal in accordance with all local, regional, and national regulations. fishersci.comfishersci.com

Classification: this compound and materials contaminated with it are classified as hazardous waste. thermofisher.comfishersci.com

Collection: All waste, including unused product and contaminated absorbent materials, must be collected in a designated, properly labeled, and sealed hazardous waste container. fishersci.comfishersci.com

Disposal: Do not dispose of the chemical down the drain or with general laboratory trash. fishersci.comfishersci.com Arrange for pickup by the institution's certified hazardous waste disposal service. thermofisher.comthermofisher.com Contaminated packaging should also be treated as hazardous waste. thermofisher.com

Future Research Directions and Emerging Opportunities for 2 Fluoro 4 Trifluoromethyl Benzyl Bromide Chemistry

Development of Novel Catalytic Transformations

The reactivity of the benzylic bromide in 2-Fluoro-4-(trifluoromethyl)benzyl bromide makes it an ideal substrate for a variety of catalytic cross-coupling reactions, which are central to modern organic synthesis. Future research will likely focus on expanding the scope of these transformations.

Advanced Cross-Coupling Reactions: While palladium-catalyzed reactions such as Suzuki-Miyaura couplings are established, there is an opportunity to explore other transition-metal-catalyzed systems. For instance, nickel-catalyzed reductive cross-coupling methods could offer alternative reactivity and substrate scope. researchgate.net The development of catalysts that can effectively couple this compound with a wider range of organometallic reagents and other electrophiles will enable the synthesis of complex molecular architectures. nih.govnih.govmdpi.com The trifluoromethyl group plays a crucial role in promoting certain transformations, a phenomenon that warrants deeper mechanistic investigation to be fully exploited. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and powerful alternative to traditional methods for generating reactive intermediates. mdpi.comsigmaaldrich.com This approach can facilitate C-C bond formation under gentle conditions, which is advantageous for complex molecule synthesis. nih.gov Future work could involve the use of photoredox catalysis to generate benzyl (B1604629) radicals from this compound, which could then participate in a variety of addition and coupling reactions that are otherwise difficult to achieve. nih.gov This methodology could provide access to previously inaccessible chemical space.

C-H Functionalization: Direct C-H functionalization reactions represent a highly efficient strategy for molecule construction, as they avoid the pre-functionalization of substrates. Research aimed at developing catalytic systems capable of using this compound to directly alkylate C-H bonds in various aromatic and heteroaromatic partners would be a significant advance in synthetic efficiency.

A summary of potential catalytic transformations is presented below.

| Catalytic Strategy | Potential Application with this compound | Key Advantages |

| Palladium/Nickel Cross-Coupling | Suzuki, Negishi, and Stille couplings to form C(sp³)-C(sp²) and C(sp³)-C(sp³) bonds. | Well-established, broad substrate scope, high functional group tolerance. researchgate.netnih.gov |

| Photoredox Catalysis | Generation of benzyl radicals for addition to alkenes, alkynes, and (hetero)arenes. | Mild reaction conditions, unique reactivity pathways, high functional group compatibility. mdpi.comnih.gov |

| Direct C-H Functionalization | Coupling with unactivated C-H bonds to form C-C bonds in a single step. | High atom economy, reduced synthetic steps, access to novel derivatives. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methods from traditional batch processes to continuous flow and automated platforms is a key trend in modern chemistry, offering enhanced safety, efficiency, and scalability. This compound is well-suited for integration into these next-generation systems.

Flow Chemistry: Continuous flow processing using microreactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. beilstein-journals.orgbeilstein-journals.org This technology is particularly advantageous for handling reactive intermediates, which can be generated and consumed in situ, minimizing decomposition and improving safety. beilstein-journals.orgresearchgate.net Future research will focus on developing robust flow protocols for reactions involving this compound, such as lithiation followed by electrophilic trapping or multi-step catalytic sequences. beilstein-journals.orgbeilstein-journals.org

Automated Synthesis: Automated synthesis platforms enable the rapid preparation and purification of compound libraries for screening and optimization in fields like drug discovery and materials science. sigmaaldrich.comresearchgate.net By developing protocols to use this compound in automated synthesizers, researchers can accelerate the exploration of structure-activity relationships. nih.govnih.gov Pre-packaged reagent cartridges and automated purification systems can streamline the synthesis of derivatives, allowing for high-throughput experimentation. sigmaaldrich.com

The table below outlines the benefits of integrating this compound into modern synthesis platforms.

| Technology Platform | Application for this compound | Expected Outcomes |

| Flow Chemistry / Microreactors | Multi-step syntheses, handling of hazardous reagents or unstable intermediates. beilstein-journals.orgmmsl.cz | Improved safety, higher yields, better process control, easier scale-up. researchgate.net |

| Automated Synthesis | Rapid library synthesis for biological screening or materials testing. sigmaaldrich.com | Increased throughput, accelerated discovery cycles, reduced manual labor. researchgate.net |

Exploration of New Bioisosteric Applications in Drug Discovery

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, used to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. mdpi.comacs.orgnih.gov The 2-fluoro-4-(trifluoromethyl)benzyl moiety is a prime candidate for further exploration as a versatile bioisostere.

Mimicking Functional Groups: A bioisostere is a chemical substituent that can replace another group without significantly altering the biological activity of a molecule. The trifluoromethyl (CF₃) group is a well-known bioisostere for methyl, ethyl, isopropyl, and even nitro groups. acs.orgresearchgate.netnih.gov Research has shown that replacing a nitro group with a CF₃ group can lead to compounds with greater potency and improved metabolic stability. nih.govnih.gov The combined electronic effects of the ortho-fluoro and para-trifluoromethyl substituents can be exploited to mimic the properties of other functional groups, influencing factors like pKa, hydrogen bonding capability, and conformation. researchgate.net

Modulating Drug Properties: The introduction of fluorine and CF₃ groups profoundly impacts key drug properties. mdpi.com These groups can enhance metabolic stability by blocking sites of oxidation, increase lipophilicity to improve membrane permeability, and alter binding affinity to target proteins. mdpi.comacs.orgnih.gov Future research will involve the systematic incorporation of the 2-fluoro-4-(trifluoromethyl)benzyl group into bioactive scaffolds to explore its potential to solve common drug development challenges, such as poor metabolic stability or off-target effects. informahealthcare.com

The following table summarizes the bioisosteric roles of the key fluorinated groups in the title compound.

| Fluorinated Moiety | Potential Bioisosteric Replacement For | Impact on Molecular Properties |

| Trifluoromethyl (CF₃) Group | Methyl, Isopropyl, Nitro Group researchgate.netnih.gov | Increases lipophilicity, enhances metabolic stability, alters electronic interactions. mdpi.com |

| Fluorine (F) Atom | Hydrogen Atom, Hydroxyl Group researchgate.net | Modulates pKa, blocks metabolic sites, can influence conformation and permeability. acs.orgnih.gov |

| Combined Moiety | Substituted Phenyl Rings | Provides a unique combination of steric and electronic properties for novel receptor interactions. |

Advanced Functional Materials Development

Organofluorine compounds are integral to materials science due to the unique properties conferred by the carbon-fluorine bond, such as high thermal stability and chemical inertness. numberanalytics.comnumberanalytics.comnih.gov this compound serves as a valuable precursor for creating a new generation of high-performance materials.